(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime
Overview
Description
This compound is a type of oxime, which is a class of organic compounds featuring a C=N-OH group . Oximes are often used in organic chemistry as protective groups for carbonyl groups .
Molecular Structure Analysis
The molecular structure of oximes involves a carbon-nitrogen double bond with the nitrogen atom also bonded to a hydrogen atom . The difluoromethyl group would add two fluorine atoms to the structure .
Chemical Reactions Analysis
Oximes can undergo a variety of chemical reactions, including reduction to amines, conversion to nitriles, and reaction with acylating or alkylating reagents . Difluoromethyl groups can participate in various reactions due to the presence of the highly electronegative fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Oximes generally have higher boiling points than the corresponding ketones or aldehydes due to the ability to form hydrogen bonds .
Scientific Research Applications
Synthesis and Chemical Properties
- The oximes of certain benzophenones, including compounds structurally similar to (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime, have been synthesized and studied for their chemical properties. Such compounds have shown potential in creating various heterocyclic compounds (Frasinyuk, 2015).
Applications in High-Throughput Synthesis
- Benzimidazole derivatives, which share a core structure with the compound , have been synthesized using high-throughput methods. This approach is particularly useful for developing large libraries of such compounds, which can be useful in various research and industrial applications (Beaulieu et al., 2003).
Potential Pharmacological Applications
- Although specific pharmacological applications of (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime are not directly mentioned, structurally similar benzimidazole derivatives have been synthesized and screened for various biological activities. This indicates a potential area of research for similar compounds (Shaharyar et al., 2016).
Synthesis of Analogous Compounds for β-Adrenergic Blocking
- Compounds structurally related to (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime have been synthesized for potential use as β-adrenergic blocking agents, indicating possible research applications in cardiovascular therapies (Roeintan et al., 2015).
Antimicrobial and Antifungal Applications
- Various benzimidazole oxime-ethers, related to the compound , have been synthesized and tested for their antimicrobial and antifungal activities. This suggests that similar compounds might be researched for applications in combating infectious diseases (Jiang et al., 2011).
Future Directions
properties
IUPAC Name |
N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-16(18)21-14-9-5-4-8-12(14)19-15(21)10-13(20-22)11-6-2-1-3-7-11/h1-9,16,22H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKNCWWTXPZHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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